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Compound of Interest |

Compound Name: 4-(4-Hydroxycyclohexyl)phenol
CAS No.: 16715-88-1
Cat. No.: B097357

Executive Summary

4-(4-Hydroxycyclohexyl)phenol (CAS: 16715-88-1), often referred to as hexahydro-4,4'-
biphenol, is a critical bifunctional intermediate used in the synthesis of liquid crystals, high-
performance polyesters, and pharmaceutical active ingredients (APIs). Its structure features
two distinct hydroxyl groups: a phenolic OH (aromatic) and a cyclohexyl OH (aliphatic).

The molecule exhibits stereoisomerism (cis and trans), which significantly impacts its physical
properties and reactivity. This guide provides a definitive technical framework for the spectral
characterization of this compound, with a specific focus on distinguishing stereoisomers using
NMR, IR, and Mass Spectrometry.

Chemical Identity & Properties
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Parameter Data
Chemical Name 4-(4-Hydroxycyclohexyl)phenol
4-(4-hydroxyphenyl)cyclohexanol; 4,4'-Biphenol,
Synonyms
hexahydro-
16715-88-1 (General), 22538-23-4 (Trans-
CAS Number ) »
isomer specific)
Molecular Formula C12H1602
Molecular Weight 192.25 g/mol
SMILES OC1CCC(CC1)c2ccc(0)cc2

st hemist Exists as cis (axial/equatorial) and trans
ereochemistry _ o
(diequatorial) isomers

Synthesis & Purification Protocol

The synthesis typically involves the catalytic hydrogenation of 4,4'-biphenol. This process
yields a mixture of cis and trans isomers, necessitating a robust purification strategy to isolate
the thermodynamically stable trans isomer, which is often the desired pharmacophore.

Synthesis Workflow

The following diagram outlines the catalytic hydrogenation pathway and subsequent
purification logic.

4,4-Biphenol Reduction g, Catalytic Hydrogenation Workup Crude Mixture Isomer Separation Recrystallization Isolation Purified Trans-lsomer
(Starting Material) (Pd/C, H2, High Pressure) (Cis + Trans Isomers) (Solvent: Toluene/Ethanol) (>98% Purity)

Click to download full resolution via product page

Figure 1: Catalytic hydrogenation workflow for the synthesis of 4-(4-
Hydroxycyclohexyl)phenol.

Purification Protocol (Recrystallization)
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To enrich the trans isomer (diequatorial conformation):

Dissolution: Dissolve the crude solid in hot toluene or ethyl acetate (approx. 80°C).

Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The trans isomer,
having higher symmetry and packing efficiency, typically crystallizes first.

Filtration: Filter the precipitate and wash with cold solvent.

Validation: Verify isomeric ratio using *H NMR (see Section 4.1).

Spectral Analysis: The Core
Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the cis and trans isomers. The differentiation relies

on the Karplus relationship, where the coupling constant (

) between vicinal protons depends on the dihedral angle.

Isomer Differentiation Logic

Trans-Isomer: The substituents (Phenol and OH) prefer the diequatorial position. The
methine proton at C4' (attached to the aliphatic OH) is therefore axial.

o Signal: Wide multiplet (tt).
o Coupling: Large axial-axial coupling (
Hz).

Cis-lsomer: One substituent is axial and one is equatorial. Assuming the bulky phenol group
remains equatorial, the OH group is axial. The methine proton at C4' is equatorial.

o Signal: Narrow multiplet (quintet or broad singlet).

o Coupling: Small axial-equatorial coupling (

Hz).
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H NMR Data Tahle (400 MHz, DMSQ-ds)

Chemical Shift
Proton ( Lo . Structural
. Multiplicity Integration )
Assignment Insight
)
Ar-H (ortho to Doublet ( Aromatic Ring
6.65 ppm 2H .
OH) Hz) (AA'BB")
Ar-H (meta to Doublet ( Aromatic Ring
7.01 ppm 2H o
OH) Hz) (AA'BB")
] ] Disappears with
Phenolic -OH 9.10 ppm Singlet (Broad) 1H
D20 shake
Cyclohexyl -OH 4.50 ppm Doublet 1H Aliphatic Alcohol
] ) Attached to
H-1' (Benzylic) 2.35 ppm Multiplet (tt) 1H o
aromatic ring
) ) Diagnostic for
H-4' (Carbinol) 3.40 - 3.60 ppm Multiplet 1H
Stereochem
) Ring methylene
Cyclohexyl -CHz-  1.20 - 1.90 ppm Multiplets 8H

protons

Note: In the trans isomer, the H-4' signal appears further upfield (lower ppm) and is broader

compared to the cis isomer due to the axial orientation.

Infrared Spectroscopy (IR)

IR allows for the rapid identification of the two distinct hydroxyl environments.
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Functional Group Wavenumber (cm—?) Description

Strong H-bonding; typically

Phenolic O-H 3200 - 3400 (Broad) lower frequency than aliphatic
OH.
] ] Overlaps with phenolic OH;
Aliphatic O-H 3300 - 3450 (Broad) o )
sharpens in dilute solution.
) Characteristic "breathing”
Aromatic C=C 1515, 1610 ]
modes of the benzene ring.
Strong band, characteristic of
C-0O Stretch (Phenol) ~1230
Ar-O bond.
Characteristic of secondary
C-O Stretch (Alcohol) ~1050

alcohol (cyclohexanol).

Mass Spectrometry (MS)

The mass spectrum confirms the molecular weight and provides structural fragments
characteristic of the phenol-cyclohexane linkage.

« lonization Mode: Electron Impact (El, 70 eV)

e Molecular lon (M+): m/z 192 (Base peak or strong intensity).

Fragmentation Pathway[1]

Molecular lon (M+)

m/z 192

- H20 (18) Ring Fragmentation

Cleavage

Dehydration (M - H20) Phenol Fragment Cyclohexyl Cation
m/z 174 m/z 94 m/z 83
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Figure 2: Primary fragmentation pathways in the ElI mass spectrum of 4-(4-
Hydroxycyclohexyl)phenol.

Key Fragments:

m/z 192: Molecular lon (

).[2]

m/z 174: Loss of water (

). Characteristic of cyclohexanols.

m/z 107/108: Hydroxybenzyl fragment (cleavage between rings).

m/z 55/57: Cyclohexane ring fragments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097357#4-4-hydroxycyclohexyl-phenol-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b097357#4-4-hydroxycyclohexyl-phenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b097357#4-4-hydroxycyclohexyl-phenol-spectral-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

